molecular formula C8H17N3O B2686029 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide CAS No. 1096841-08-5

2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide

Cat. No. B2686029
CAS RN: 1096841-08-5
M. Wt: 171.244
InChI Key: WKHFGQLWQPTVJR-UHFFFAOYSA-N
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Description

2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide, also known as MPAA, is a synthetic compound used in scientific research. It is a derivative of piperidine and has been found to have various biochemical and physiological effects. The compound has gained attention in recent years due to its potential therapeutic applications and its mechanism of action.

Mechanism of Action

The mechanism of action of 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide is not fully understood. It is believed to act as a chaperone molecule, which stabilizes and promotes the proper folding of proteins. 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide has been shown to bind to amyloid-beta and alpha-synuclein, preventing their aggregation and toxicity. 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide has also been shown to inhibit the activity of enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide has been found to have anti-tumor properties and has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide in lab experiments is its stability. 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide is a stable compound that can be easily synthesized and purified. Another advantage is its potential therapeutic applications. 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide has been found to have potential therapeutic applications in the treatment of neurodegenerative diseases and cancer.
One limitation of using 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide in lab experiments is its mechanism of action. The mechanism of action of 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is its potential toxicity. 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide has been shown to be toxic at high concentrations, which limits its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide. One direction is the development of new compounds that are based on the structure of 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide. These compounds may have improved therapeutic properties and may be more effective in the treatment of neurodegenerative diseases and cancer.
Another direction is the study of the mechanism of action of 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide. Understanding the mechanism of action of 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide may lead to the development of new drugs that target protein misfolding and aggregation.
Conclusion:
In conclusion, 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications and its mechanism of action. The synthesis method of 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide involves the reaction of piperidine with acetic anhydride in the presence of a catalyst. 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide has been used in various scientific research studies and has been found to have potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide has been shown to act as a chaperone molecule, promoting the proper folding of proteins and inhibiting their aggregation and toxicity. While there are advantages and limitations to using 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide in lab experiments, there are several future directions for the study of this compound.

Synthesis Methods

The synthesis method of 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide involves the reaction of piperidine with acetic anhydride in the presence of a catalyst. The resulting product is then treated with ammonia to yield 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide. The yield of 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide can be improved by using different solvents and reaction conditions. The purity of the compound can be increased by recrystallization or chromatography.

Scientific Research Applications

2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide has been used in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are implicated in the development of these diseases.
2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide has also been used in the development of new drugs. It has been found to have anti-inflammatory and anti-tumor properties. 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide has been used as a starting material in the synthesis of new compounds that have potential therapeutic applications.

properties

IUPAC Name

2-amino-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHFGQLWQPTVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide

CAS RN

1096841-08-5
Record name 2-amino-N-(1-methyl-piperidin-4-yl)-acetamide
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